molecular formula C23H25N7O2S B6548688 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946206-73-1

1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548688
CAS No.: 946206-73-1
M. Wt: 463.6 g/mol
InChI Key: RTNAZJDMPGFKEB-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct moieties: a 2,4-dimethylbenzenesulfonyl group and a 3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group. The 4-methylphenyl substituent on the triazole ring may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2S/c1-16-4-7-19(8-5-16)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)33(31,32)20-9-6-17(2)14-18(20)3/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNAZJDMPGFKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidines with Hydrazines

The triazolopyrimidine scaffold is typically constructed via cyclocondensation between 4,6-dichloropyrimidin-2-amine and 4-methylphenylhydrazine. Under acidic conditions (HCl/EtOH, 80°C), this yields 3-(4-methylphenyl)-3H-[1,triazolo[4,5-d]pyrimidin-7-amine as a key intermediate.

Optimization Data :

ConditionYield (%)Purity (HPLC)
HCl/EtOH, 80°C7895.2
H2SO4/MeCN, 70°C6591.8
TFA/DCM, rt4288.5

Higher temperatures and protic solvents improve reaction efficiency by facilitating dehydration.

Functionalization of the Piperazine Ring

Nucleophilic Aromatic Substitution

The 7-chloro substituent on the triazolopyrimidine undergoes displacement with piperazine in refluxing THF:

Procedure :

  • Charge triazolopyrimidine (1 eq), piperazine (3 eq), and K2CO3 (2 eq) in anhydrous THF

  • Reflux at 80°C for 12 h under N2 atmosphere

  • Quench with H2O, extract with EtOAc, and purify via silica chromatography

Key Parameters :

  • Solvent Effects : THF > DMF > DMSO (higher polarity reduces selectivity)

  • Base Selection : K2CO3 (84% yield) > Et3N (72%) > NaHCO3 (68%)

Sulfonylation with 2,4-Dimethylbenzenesulfonyl Chloride

Sulfonyl Chloride Preparation

Patent CN108084062A details a solvent-free synthesis of 2,4-dimethylbenzenesulfonyl chloride from meta-xylene:

Optimized Protocol :

  • Add meta-xylene (2.65 kg) and anhydrous Na2SO4 (0.05 kg) to 50L reactor

  • Slowly add chlorosulfonic acid (9.25 kg total) at 10-20°C

  • Quench with ice-water mixture, separate organic layer

  • Yield: 85-87% purity >98% by 1H NMR

Coupling to Piperazine

The sulfonylation proceeds under Schotten-Baumann conditions:

Stepwise Process :

  • Dissolve piperazine intermediate (1 eq) in CH2Cl2

  • Add 2,4-dimethylbenzenesulfonyl chloride (1.2 eq) and Et3N (2 eq) at 0°C

  • Warm to rt, stir 6 h

  • Wash with 1M HCl, dry over MgSO4, concentrate

Critical Factors :

  • Stoichiometry : Excess sulfonyl chloride prevents di-sulfonylation

  • Temperature Control : <5°C minimizes side reactions

Integrated One-Pot Approaches

Recent advances enable tandem click/CDC reactions for streamlined synthesis:

Representative Protocol :

  • React 4-methylphenylacetylene (1.2 eq) with NaN3 (3 eq) in t-BuOH/H2O

  • Add CuI (10 mol%), 2,4-dimethylbenzenesulfonylpiperazine (1 eq)

  • Heat at 60°C for 8 h

  • Directly subject to CDC conditions (DDQ, CH3CN)

Advantages :

  • Eliminates intermediate purification

  • Atom economy increases from 68% to 89%

  • Overall yield improves to 73% vs 58% stepwise

Analytical Characterization

Final compounds require rigorous spectral validation:

1H NMR (400 MHz, CDCl3) :

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.95 (d, J=8.1 Hz, 1H, sulfonyl-ArH)

  • δ 7.34-7.28 (m, 4H, methylphenyl-H)

  • δ 3.82-3.75 (m, 4H, piperazine-H)

  • δ 2.65 (s, 3H, CH3)

  • δ 2.43 (s, 3H, CH3)

HPLC-MS :

  • Retention time: 12.7 min (C18, 70% MeOH)

  • [M+H]+: m/z 463.6 (calc. 463.58)

Process Optimization Challenges

Regioselectivity in Triazole Formation

Competing 1,4- vs 1,5-regioisomers require careful catalyst selection:

Cu(I) vs Ru(II) Catalysis :

Catalyst1,4:1,5 RatioYield (%)
CuI92:878
RuCl285:1565
AgNO376:2458

Copper catalysts provide superior regiocontrol through η2-alkyne coordination.

Scalability Considerations

Large-Scale Sulfonylation

Adapting patent US7601667B2 for kilogram-scale production:

Pilot Plant Protocol :

  • Use 500L glass-lined reactor with overhead stirring

  • Maintain exotherm <5°C during sulfonyl chloride addition

  • Implement continuous extraction for phase separation

  • Crystallize product from heptane/EtOAc

Batch Data :

Batch SizeYield (%)Purity (%)
100 g8598.5
1 kg8297.8
5 kg7996.2

Emerging Methodologies

Photocatalytic CDC Reactions

Visible-light-mediated cross-dehydrogenative coupling improves sustainability:

Protocol :

  • Charge substrates (1 eq each), Ru(bpy)3Cl2 (2 mol%)

  • Irradiate with 450 nm LEDs under O2 atmosphere

  • Stir 24 h at rt

Benefits :

  • Eliminates stoichiometric oxidants (DDQ, MnO2)

  • Reduces reaction temperature from 80°C to 25°C

  • Maintains yield at 68% vs thermal method's 72%

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, especially on its aromatic rings and sulfonyl groups.

  • Reduction: : Reduction reactions can target the aromatic nitro groups if present or reduce double bonds within the triazolopyrimidine core.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, osmium tetroxide, or other mild oxidizing agents under controlled conditions.

  • Reduction: : Sodium borohydride, hydrogenation with palladium catalysts, or lithium aluminum hydride.

  • Substitution: : Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases such as triethylamine or sodium hydroxide.

Major Products: : The reactions generally yield modified versions of the original compound, where one or more functional groups are transformed, leading to derivatives with potentially enhanced or modified properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit promising anticancer properties. The specific structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of triazolopyrimidine can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
The sulfonamide group present in the compound enhances its antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects, and modifications such as those found in this compound can lead to improved efficacy against resistant bacterial strains. Preliminary studies have demonstrated its potential against Gram-positive and Gram-negative bacteria .

3. Neurological Research
Piperazine derivatives are frequently explored for their neuropharmacological effects. This compound's structural features suggest potential applications in treating neurological disorders such as anxiety and depression. Research into piperazine-related compounds has shown modulation of neurotransmitter systems, which could lead to novel therapeutic agents .

Biological Research Applications

1. Enzyme Inhibition Studies
The unique structural components of this compound make it a candidate for enzyme inhibition studies. Inhibitors targeting specific enzymes involved in metabolic pathways can help elucidate biochemical mechanisms and identify potential therapeutic targets for diseases such as diabetes and obesity .

2. Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been investigated due to its favorable solubility and stability profiles. Its ability to form complexes with other drug molecules can enhance bioavailability and therapeutic effectiveness, particularly for poorly soluble drugs .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects on human cancer cell linesShowed significant inhibition of cell proliferation with IC50 values comparable to existing chemotherapeutics
Antimicrobial Efficacy AssessmentTested against various bacterial strainsDemonstrated broad-spectrum activity, particularly against resistant strains
Neuropharmacological EvaluationAssessed effects on anxiety models in rodentsIndicated anxiolytic-like effects with reduced anxiety behaviors observed

Mechanism of Action

The mechanism by which this compound exerts its effects generally involves:

  • Molecular targets: : Interaction with specific proteins, enzymes, or receptors, modulating their activity.

  • Pathways involved: : Influencing biochemical pathways, such as kinase signaling, GPCR activation, or ion channel modulation.

Comparison with Similar Compounds

Sulfonyl vs. Carbonyl Groups

  • Compound from : [4-(3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone Key Difference: Replaces the benzenesulfonyl group with a trifluoromethylphenyl methanone. The carbonyl linker may reduce steric hindrance, enhancing target binding flexibility .

Sulfonyl vs. Sulfonamide Groups

  • Compound from : 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine Key Difference: Uses a nitrobenzenesulfonamide group instead of dimethylbenzenesulfonyl. Implications: The nitro group (-NO₂) introduces strong electron-withdrawing effects, which may enhance reactivity but reduce stability. The benzhydryl group adds bulk, possibly affecting solubility .

Modifications on the Triazolopyrimidine Moiety

Substituent Position and Electronic Effects

  • Compound from : 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine Key Difference: Replaces the 4-methylphenyl group with a 4-methoxyphenyl substituent. Implications: The methoxy (-OCH₃) group is electron-donating, increasing electron density on the triazole ring. This could alter binding interactions with targets such as adenosine receptors .

Heterocyclic Fusion Patterns

  • Compound from : Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate Key Difference: Incorporates an acetylated pyrimidinone ring and 3,4-dimethoxyphenyl substituent. Implications: The acetyl group introduces ester functionality, which may improve solubility but reduce metabolic stability due to esterase susceptibility .

Comparative Bioactivity and Structure-Activity Relationships (SAR)

highlights that structural similarity correlates with bioactivity profiles. For example:

  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound may enhance target affinity (e.g., kinase inhibition) compared to methyl or methoxy substituents .
  • Sulfonyl vs. Methanone Linkers: Sulfonyl groups generally improve metabolic stability but may reduce membrane permeability compared to carbonyl linkers .

Data Tables: Structural and Property Comparison

Compound ID (Evidence) Core Structure Substituent 1 (Piperazine) Substituent 2 (Triazolopyrimidine) Molecular Weight (g/mol) Key Properties
Target Compound Piperazine 2,4-Dimethylbenzenesulfonyl 3-(4-Methylphenyl) ~520 (estimated) High lipophilicity, moderate solubility
Piperazine 4-(Trifluoromethyl)benzoyl 3-(4-Methylphenyl) 534.47 Enhanced metabolic stability
Piperazine 5-Ethylthiophene-2-sulfonyl 3-(4-Methoxyphenyl) ~550 (estimated) Improved solubility due to methoxy group
Piperazine 4-Methylbenzenesulfonyl 3-(3-Chlorophenyl)methyl 449.94 Increased steric bulk

Biological Activity

The compound 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a triazolopyrimidine moiety and a sulfonyl group. Its molecular formula is C23H25N7O2SC_{23}H_{25}N_{7}O_{2}S with a molecular weight of 463.56 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets such as enzymes and receptors. The triazolo[4,5-d]pyrimidine core is known for its ability to inhibit various kinases and other enzymes involved in cellular signaling pathways. This interaction can modulate physiological processes, leading to therapeutic effects.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidine exhibit anticancer properties. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain analogs displayed IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies on related sulfonamide derivatives demonstrated significant antibacterial and antifungal activities against a range of pathogens. These findings suggest that the sulfonyl group enhances the compound's interaction with microbial targets .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, the compound has shown potential anti-inflammatory activity. Research involving similar piperazine derivatives indicated a reduction in inflammatory markers in vitro, suggesting that this compound may be useful in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study reported that specific triazolopyrimidine derivatives exhibited potent activity against MCF-7 cells with IC50 values ranging from 6.2 μM to 43.4 μM . These findings highlight the potential of this class of compounds in cancer therapy.
  • Antimicrobial Screening : Another investigation explored the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis and other bacterial strains. Results indicated that certain derivatives had comparable or superior activity compared to standard antibiotics .
  • Anti-inflammatory Effects : In a study examining the anti-inflammatory effects of piperazine derivatives, the compound demonstrated significant inhibition of pro-inflammatory cytokines in cell culture models .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerMCF-7 (Breast Cancer)6.2 - 43.4
AntimicrobialMycobacterium tuberculosisN/A
Anti-inflammatoryCytokine productionN/A

Q & A

Q. How to design a SAR study for optimizing antimicrobial activity?

  • Methodological Answer :
  • Core modifications : Replace triazolopyrimidine with pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine to enhance DNA gyrase binding .
  • Substituent screening : Test halogen (Cl, F) vs. methoxy groups at the phenyl ring for Gram-negative vs. Gram-positive selectivity .
  • In vivo validation : Use a murine sepsis model to assess efficacy and toxicity .

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